4-[3,5-Bis(trifluoromethyl)phenoxy]aniline
Overview
Description
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenoxy and aniline structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups contribute to its stability and reactivity, making it a subject of interest in the fields of chemistry, biology, and materials science.
Scientific Research Applications
4-[3,5-Bis(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes and receptors.
Safety and Hazards
According to the Safety Data Sheet, precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling "4-[3,5-Bis(trifluoromethyl)phenoxy]aniline" . In case of accidental release, it’s advised to prevent further spillage or leakage and avoid discharge into the environment .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves .
Biochemical Pathways
It is known that similar compounds can affect the production of neurotransmitters .
Action Environment
It is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the formation of carbon-carbon bonds. The process involves the reaction of 3,5-bis(trifluoromethyl)phenylboronic acid with 4-bromoaniline in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Comparison with Similar Compounds
- 3,5-Bis(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 3-(Trifluoromethyl)aniline
Comparison: 4-[3,5-Bis(trifluoromethyl)phenoxy]aniline is unique due to the presence of both phenoxy and aniline groups, along with multiple trifluoromethyl substituents. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with fewer or different substituents .
Properties
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6NO/c15-13(16,17)8-5-9(14(18,19)20)7-12(6-8)22-11-3-1-10(21)2-4-11/h1-7H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVAZFXYMGPKBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372414 | |
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57688-35-4 | |
Record name | 4-[3,5-Bis(trifluoromethyl)phenoxy]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57688-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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